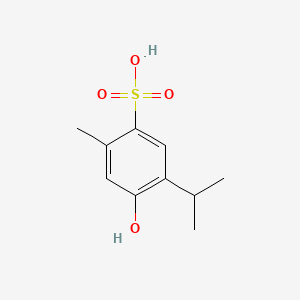
5-Hydroxy-p-cymene-2-sulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-p-cymene-2-sulphonic acid is a useful research compound. Its molecular formula is C10H14O4S and its molecular weight is 230.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 104578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical Chemistry
Liquid Chromatography Applications
5-Hydroxy-p-cymene-2-sulphonic acid can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method employs a mobile phase comprising acetonitrile, water, and phosphoric acid, which can be adjusted to use formic acid for mass spectrometry compatibility. This technique is scalable and suitable for preparative separation, making it valuable for isolating impurities and conducting pharmacokinetic studies .
Pharmaceutical Applications
Anticancer Research
Recent studies indicate that this compound derivatives are being investigated for their potential in anticancer therapies. For instance, organoruthenium complexes containing p-cymene have shown cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapy. The stability and lipophilicity of these complexes contribute to their effectiveness in inhibiting tumor growth .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves the inhibition of key cellular processes in cancer cells, including the modulation of P-glycoprotein, a protein associated with multidrug resistance. Studies have demonstrated that certain derivatives can overcome this resistance, enhancing their therapeutic potential .
Antimicrobial Properties
Research has highlighted the antimicrobial properties of this compound and its derivatives. They exhibit significant antibacterial activity against Gram-positive bacteria, including resistant strains like Staphylococcus aureus. This makes them candidates for developing new antimicrobial agents .
In Vitro Studies
In vitro studies have shown that complexes involving this compound can inhibit the growth of various pathogens and cancer cells. For example, specific complexes demonstrated strong activity against human herpes simplex virus-2 and chlamydial infections in HeLa cells .
Chemical Properties and Production
This compound is derived from p-cymene, a compound widely used in fragrances and as a precursor in the synthesis of other chemicals. The production methods often involve oxidation processes that convert p-cymene into various derivatives, including this compound. These methods are typically efficient and can be performed under mild conditions, making them suitable for industrial applications .
Case Studies
特性
CAS番号 |
96-68-4 |
|---|---|
分子式 |
C10H14O4S |
分子量 |
230.28 g/mol |
IUPAC名 |
4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O4S/c1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11/h4-6,11H,1-3H3,(H,12,13,14) |
InChIキー |
LYWNNXMNOSKLHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |
Key on ui other cas no. |
96-68-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















